
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, also known as MPPS, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound is synthesized through a multi-step process and has been used in scientific research for various applications.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate is not fully understood, but it is believed to interact with proteins and enzymes in biological systems. 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to bind to the active site of some enzymes, inhibiting their activity. Additionally, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to interact with DNA, causing damage to the DNA molecule.
Biochemical and Physiological Effects:
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has several advantages for lab experiments, including its fluorescent properties, which make it useful for the detection of proteins. Additionally, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to have low toxicity, making it safe for use in biological systems. However, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for the study of 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate. One potential direction is the development of new synthetic methods for 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, which could improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate and its interactions with proteins and enzymes. Finally, the development of new applications for 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, such as in drug delivery or gene therapy, could be explored.
Conclusion:
In conclusion, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, or 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, is a chemical compound that has been extensively studied for its scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate could lead to new insights into its properties and potential applications.
Métodos De Síntesis
The synthesis of 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate involves a multi-step process that starts with the reaction of 2-methoxyethanol and 4-bromoethylbenzene to form 4-(2-methoxyethyl)phenyl bromide. The bromide is then reacted with 6-chloro-5-methylpyridine-3-sulfonic acid to form 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate.
Aplicaciones Científicas De Investigación
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been extensively studied for its various scientific research applications. It has been used as a fluorescent probe for the detection of proteins in biological samples. 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer. Additionally, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been used as a catalyst for various chemical reactions.
Propiedades
IUPAC Name |
[4-(2-methoxyethyl)phenyl] 6-chloro-5-methylpyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-11-9-14(10-17-15(11)16)22(18,19)21-13-5-3-12(4-6-13)7-8-20-2/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHXNTDSJLNMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)OC2=CC=C(C=C2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

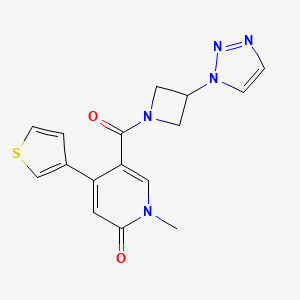
![4-(3-methoxyphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2799525.png)
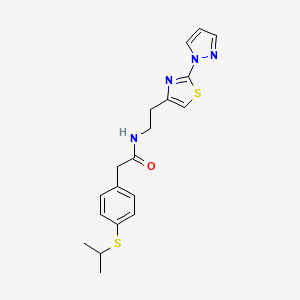
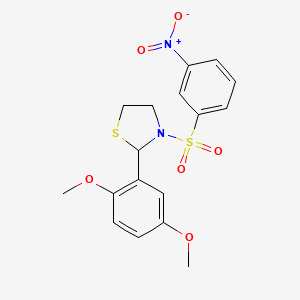


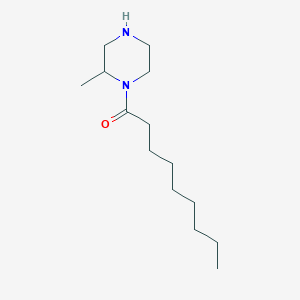
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2799534.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2799535.png)
![N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride](/img/no-structure.png)
![Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate](/img/structure/B2799538.png)
![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799539.png)
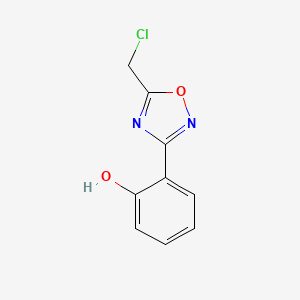
![Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2799542.png)